5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a 1,2,3-triazole-4-carboxamide derivative characterized by two key substituents:
- R1: A 3-chlorophenylamino group attached to the triazole ring at position 5.
- R2: A 3-ethoxy-4-methoxyphenylmethyl group linked to the carboxamide nitrogen.
The triazole core provides a rigid scaffold for intermolecular interactions (e.g., hydrogen bonding), while the ethoxy and methoxy groups on the benzyl moiety enhance solubility and modulate lipophilicity .
Properties
IUPAC Name |
5-(3-chloroanilino)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-2H-triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O3/c1-3-28-16-9-12(7-8-15(16)27-2)11-21-19(26)17-18(24-25-23-17)22-14-6-4-5-13(20)10-14/h4-10H,3,11H2,1-2H3,(H,21,26)(H2,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOOUVHDNVABMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide, with the molecular formula C19H20ClN5O3 and a molecular weight of 401.8 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its role in various biological activities. The presence of the 3-chlorophenyl and 3-ethoxy-4-methoxyphenyl groups contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN5O3 |
| Molecular Weight | 401.8 g/mol |
| Purity | ≥ 95% |
| Complexity Rating | 500 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds containing a triazole moiety can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may interact with specific molecular targets involved in cancer cell signaling pathways. For instance, it has been suggested that triazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis.
-
Case Studies :
- A study found that related triazole compounds exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values ranging from 1.1 μM to 2.6 μM for MCF-7 and HCT-116 cells respectively .
- Another investigation demonstrated that certain triazole derivatives outperformed standard chemotherapeutic agents like doxorubicin in inhibiting cancer cell growth .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Triazoles are recognized for their ability to inhibit the growth of bacteria and fungi.
- Mechanism of Action : The antimicrobial effect is often attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
-
Case Studies :
- In vitro studies have shown that triazole derivatives can effectively inhibit the growth of Escherichia coli and Staphylococcus aureus, common pathogens responsible for infections .
- A comparative analysis indicated that some synthesized derivatives exhibited stronger antimicrobial activity than traditional antibiotics .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 1,2,3-triazole-4-carboxamide core but differ in substituents, leading to variations in physicochemical and pharmacological properties:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility :
- The target compound’s 3-ethoxy-4-methoxyphenylmethyl group likely improves aqueous solubility compared to ’s chloro-rich analog, which is more lipophilic .
- ’s oxazole-methyl group may reduce solubility due to increased rigidity but could enhance target binding .
Metabolic Stability: CAI’s phase I metabolism into inactive M1 (via triazole cleavage) suggests that the target compound’s 3-chlorophenylamino group might resist hydrolysis better than CAI’s benzoyl-dichlorobenzyl chain .
’s methyl triazole may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
